molecular formula C6H4N2S B189464 2,1,3-Benzothiadiazole CAS No. 273-13-2

2,1,3-Benzothiadiazole

Cat. No.: B189464
CAS No.: 273-13-2
M. Wt: 136.18 g/mol
InChI Key: PDQRQJVPEFGVRK-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole (BTD) is a bicyclic aromatic heterocycle composed of a benzene ring fused with a 1,2,5-thiadiazole unit, where sulfur and nitrogen atoms occupy positions 1, 2, and 3 (Figure 1). This electron-deficient structure enables strong electron-accepting capabilities, making BTD a cornerstone in organic electronics, particularly in push-pull conjugated polymers and small molecules for photovoltaics, light-emitting diodes, and sensors . Its planar geometry and extended π-conjugation facilitate charge transport, while chemical modifications (e.g., fluorination, side-chain engineering) allow fine-tuning of solubility, crystallinity, and frontier molecular orbital (FMO) levels . BTD derivatives also exhibit unique photophysical properties, such as tunable luminescence in metal-organic frameworks (MOFs) and macrocyclic systems . Beyond electronics, BTD-based compounds demonstrate biological activity, including plant defense induction against pathogens .

Preparation Methods

Historical Context and Early Synthetic Routes

Hinsberg’s Pioneering Work (1889)

The earliest documented synthesis of BTD was reported by O. Hinsberg in 1889, involving the reaction of o-phenylenediamine with sulfur dioxide (SO₂), sulfurous acid (H₂SO₃), or sodium bisulfite (NaHSO₃) . This method, conducted under reflux conditions, produced BTD alongside water as a byproduct. For example, treating o-phenylenediamine with SO₂ at elevated temperatures (100–150°C) yielded 2,1,3-benzothiadiazole with moderate purity . However, the process suffered from low selectivity, requiring extensive purification steps such as steam distillation to isolate the target compound.

German Patent 49141 (Early 20th Century)

A subsequent improvement was disclosed in German Patent 49141, which utilized sodium bisulfite or sulfurous acid under autoclave conditions (160–200°C, 3–4 hours) . This method achieved higher yields by employing a 1:1.5 molar ratio of o-phenylenediamine to NaHSO₃, though it still required high-pressure equipment and generated significant waste. The patent highlighted the challenges of scaling this process industrially due to corrosion risks and energy-intensive heating .

Modern Synthesis: Solvent-Free and Catalytic Innovations

WO1998027076A1: Liquid-Phase Reaction with Gaseous SO₂

A landmark advancement in BTD synthesis is described in Patent WO1998027076A1, which eliminates solvents and catalysts while operating at near-ambient pressures (0.9–1.5 bar) . Key features include:

  • Reaction Conditions :

    • Temperature : 50–100°C (significantly lower than historical methods).

    • Pressure : 0.9–1.5 bar (no autoclave required).

    • Stoichiometry : 1:1 molar ratio of o-phenylenediamine to SO₂.

  • Mechanistic Insights :
    The exothermic reaction proceeds via the cyclization of o-phenylenediamine with SO₂, forming a thiadiazole ring through the elimination of water. The absence of solvents ensures a concentrated reaction medium, enhancing reaction kinetics and reducing post-processing .

Substrate Scope and Adaptability

The patent demonstrates versatility across substituted o-phenylenediamines, including:

SubstrateProductYield (%)Purity (%)
1,2-DiaminobenzeneThis compound9299.5
3,4-Diaminotoluene4-Methyl-2,1,3-benzothiadiazole8899.2
3,5-Dimethyl-1,2-diaminobenzene4,6-Dimethyl-2,1,3-benzothiadiazole8598.9

Data sourced from WO1998027076A1 .

Comparative Analysis of Methodologies

Efficiency Metrics Across Methods

ParameterHinsberg (1889)German Patent 49141WO1998027076A1
Temperature (°C)100–150160–20050–100
Pressure (bar)Atmospheric5–100.9–1.5
Reaction Time (hours)6–83–42–3
Yield (%)60–7075–8085–92
Solvent/CatalystH₂SO₃/NoneNaHSO₃/NoneNone/None

Synthesized from .

The WO1998027076A1 method outperforms predecessors in yield, energy efficiency, and environmental footprint, making it the industry standard for BTD production .

Mechanistic and Kinetic Considerations

Cyclization Pathway

The reaction mechanism involves two primary steps:

  • Nucleophilic Attack : SO₂ reacts with the amine groups of o-phenylenediamine, forming a sulfamic acid intermediate.

  • Ring Closure : Intramolecular dehydration yields the thiadiazole ring, with water eliminated as a byproduct .

The exothermic nature of the reaction (ΔH ≈ −120 kJ/mol) necessitates precise temperature control to prevent side reactions, such as polysulfide formation .

Rate-Limiting Factors

  • SO₂ Diffusion : In gas-liquid reactions, SO₂ dissolution into the molten o-phenylenediamine phase governs the rate. Stirring efficiency and gas dispersion significantly impact throughput .

  • Substrate Reactivity : Electron-donating groups (e.g., methyl) on the o-phenylenediamine ring accelerate cyclization by stabilizing transition states .

Industrial-Scale Implementation

Continuous vs. Batch Processes

The WO1998027076A1 protocol is adaptable to both batch and continuous modes. Continuous systems employ tubular reactors with in-line SO₂ injection, achieving space-time yields of 1.2 kg/L·h . Batch reactors remain prevalent in small-scale productions due to lower capital costs.

Waste Management and Sustainability

Modern plants recover unreacted SO₂ via scrubbers, reducing emissions by >95%. Water byproduct is recycled into steam generation, aligning with green chemistry principles .

Emerging Applications and Derivative Synthesis

Brominated Derivatives

BTD derivatives like 4,7-dibromo-2,1,3-benzothiadiazole are synthesized via electrophilic substitution. Traditional methods use Br₂/HBr mixtures, but recent work demonstrates bromination with N-bromosuccinimide (NBS) in chloroform/sulfuric acid, offering safer handling and comparable yields (82–87%) .

Optoelectronic Materials

BTD’s electron-deficient structure enables its use in organic light-emitting diodes (OLEDs). Functionalization via Suzuki-Miyaura coupling (e.g., with phenylboronic acid) introduces π-extended systems, tuning emission wavelengths .

Scientific Research Applications

Applications Overview

The applications of 2,1,3-benzothiadiazole can be categorized into several key areas:

  • Organic Electronics
    • Organic Photovoltaics : Derivatives of this compound are used as electron acceptors in organic solar cells due to their favorable energy levels and electron mobility. Studies have shown that these compounds can enhance the efficiency of solar cells by facilitating charge separation and transport .
    • Organic Light-Emitting Diodes (OLEDs) : The luminescent properties of this compound derivatives make them suitable for use in OLEDs. Their ability to emit light across a range of wavelengths allows for the development of devices with improved color quality and efficiency .
  • Redox-Active Materials
    • Flow Batteries : The compound's redox-active nature has led to its exploration as an active component in flow batteries. Its favorable solubility and low reduction potential contribute to efficient energy storage .
  • Photoluminescent Compounds
    • Dyes and Sensors : this compound derivatives are utilized in the synthesis of photoluminescent dyes. These compounds exhibit high emission intensity and quantum efficiency, making them suitable for applications in sensors and imaging technologies .
  • Polymer Chemistry
    • Conductive Polymers : The incorporation of this compound into polymer matrices has been investigated for creating conductive materials. These polymers can be used in various electronic applications due to their enhanced electrical conductivity .

Case Study 1: Organic Solar Cells

A study demonstrated the use of a specific derivative of this compound as an electron acceptor in bulk heterojunction solar cells. The device exhibited a power conversion efficiency of over 8%, attributed to the effective charge separation facilitated by the benzothiadiazole unit .

ParameterValue
Power Conversion Efficiency>8%
Electron MobilityHigh
Absorption SpectrumUV-Vis Range

Case Study 2: OLED Applications

Research on OLEDs incorporating this compound derivatives showed that devices could achieve high brightness levels with low operating voltages. The study highlighted the tunability of emission colors by modifying the substituents on the benzothiadiazole core .

Device TypeBrightness (cd/m²)Voltage (V)
OLED with BTD Derivative10,000<5

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Properties of BTD and Analogous Heterocycles

Compound Structural Features FMO Levels (eV) Bandgap (Eg) Applications References
2,1,3-Benzothiadiazole Benzene + 1,2,5-thiadiazole (S, N) LUMO: -3.2 to -3.5 1.8–2.2 Organic electronics, sensors
iso-Benzothiadiazole (isoBTD) Benzene + 1,2,3-thiadiazole (S, N) LUMO: -2.9 to -3.1 2.3–2.6 Optoelectronics (tuned Eg)
Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) (BBT) Two fused 1,2,3-thiadiazole rings LUMO: -3.5 3.0 Pharmacology, OLEDs
2,1,3-Benzoxadiazole Benzene + 1,2,5-oxadiazole (O, N) LUMO: -2.5 to -2.8 2.8–3.1 Limited electronics use
Benzothiazole Benzene + thiazole (S at position 1, N at 3) LUMO: -2.0 to -2.4 3.2–3.5 Pharmaceuticals, corrosion inhibitors
Fluorinated BTD (e.g., DTBT-F) BTD with 4,7-fluorine substituents LUMO: -3.6 to -3.8 1.6–1.9 High-efficiency photovoltaics

Key Observations:

  • Electron Deficiency : BTD’s electron-withdrawing strength (LUMO ≈ -3.5 eV) surpasses benzoxadiazole (LUMO ≈ -2.8 eV) due to sulfur’s higher electronegativity than oxygen .
  • Bandgap Engineering: Fluorination reduces BTD’s bandgap (1.6–1.9 eV) versus non-fluorinated derivatives (1.8–2.2 eV), enhancing light absorption in solar cells .
  • isoBTD vs. BTD : The isomerization of the thiadiazole ring in isoBTD raises LUMO levels and widens Eg, limiting its use in low-bandgap applications but improving stability in specific optoelectronic devices .

Application-Specific Performance

Organic Electronics :

  • BTD-based polymers achieve power conversion efficiencies (PCE) >10% in solar cells, outperforming benzoxadiazole (PCE <5%) due to stronger charge separation .
  • Fluorinated BTD derivatives exhibit red-shifted absorption (λmax ≈ 650 nm), ideal for near-infrared photodetectors .

Luminescent Materials :

  • BTD-based HOFs (hydrogen-bonded organic frameworks) exhibit tunable emission in the solid state (λem = 500–700 nm), whereas isoBTD’s larger Eg limits emission to shorter wavelengths .

Biological Activity

2,1,3-Benzothiadiazole (BTD) is a heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antifungal, antibacterial, anticancer, and herbicidal activities, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its electron-accepting capabilities. Its structure allows it to engage in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. A study showed that certain benzothiadiazole derivatives had minimum inhibitory concentrations (MICs) against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL . These compounds were particularly effective due to their ability to inhibit the fungal enzyme cytochrome P450 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi.

Antibacterial Activity

In addition to antifungal effects, BTD derivatives have demonstrated antibacterial activity. For instance, a series of synthesized compounds showed promising results against both Gram-positive and Gram-negative bacteria. The modification of the benzothiadiazole ring with hydrophobic groups enhanced the antibacterial potency .

Anticancer Activity

The anticancer potential of this compound has been explored through various derivatives. A notable study evaluated fluorescent BTD-linked compounds against twenty cancer cell lines and three normal cell lines. Results indicated selective cytotoxicity towards cancer cells while maintaining low toxicity to normal cells . This selectivity is crucial for developing targeted cancer therapies.

Herbicidal Activity

The herbicidal properties of benzothiadiazole derivatives have also been documented. Compounds derived from BTD have shown effectiveness in inhibiting plant growth by interfering with specific biochemical pathways in plants. This makes them potential candidates for developing new herbicides .

Table: Summary of Biological Activities of this compound Derivatives

Biological Activity Target Organism MIC/IC50 Reference
AntifungalCandida albicans1.6 - 25 μg/mL
AntibacterialStaphylococcus aureusVaries by derivative
AnticancerVarious cancer cell linesIC50 values < 10 μM
HerbicidalVarious plant speciesEffective at low doses

Case Study: Anticancer Activity Evaluation

A specific study focused on synthesizing BTD derivatives linked to triazole moieties. These compounds were tested against a panel of cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as novel anticancer agents .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Disruption : Some compounds disrupt the integrity of microbial cell membranes.
  • DNA Interaction : Certain BTD derivatives can intercalate DNA or inhibit DNA synthesis in cancer cells.

Q & A

Basic Research Questions

Q. Q1. What are the standard methods for synthesizing high-purity 2,1,3-Benzothiadiazole derivatives?

Methodology :

  • Reaction setup : Use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst (e.g., synthesis of triazole derivatives via condensation reactions) .
  • Purification : Employ vacuum evaporation to remove solvents and recrystallization in ethanol or acetonitrile to isolate solids. For fluorinated derivatives (e.g., tetrafluoro-BTD), fluorination reactions require anhydrous conditions and inert atmospheres .
  • Characterization : Confirm purity via HPLC (>98%) and structural integrity using 1^1H/1313C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. Which spectroscopic techniques are critical for characterizing BTD-based compounds?

Methodology :

  • UV-Vis spectroscopy : Analyze absorption maxima (e.g., BTD derivatives show peaks at 300–450 nm due to π–π* transitions) .
  • Fluorescence spectroscopy : Measure emission spectra in solution and solid states to study aggregation effects .
  • Solid-state NMR : Resolve structural motifs in hydrogen-bonded organic frameworks (HOFs) .
  • X-ray diffraction (XRD) : Determine crystal packing and intermolecular interactions in derivatives like 4,7-dibromo-BTD .

Q. Q3. How can computational methods guide the design of BTD-based electron acceptors for organic photovoltaics?

Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transport. For example, alkoxyphenazine-BTD hybrids exhibit LUMO levels < -3.8 eV, ideal for electron acceptance .
  • Machine learning (GRYFFIN) : Optimize substituent combinations (R1–R4) on BTD scaffolds to balance synthesizability and electronic properties. Constraints include RAscore thresholds for synthetic feasibility .
  • Device integration : Pair optimized polymers (e.g., PCDTBT) with PCBM acceptors and measure power conversion efficiency (PCE) using J-V curves .

Q. Q4. What strategies resolve contradictory bioactivity data in plant elicitor studies using BTD?

Methodology :

  • Dose optimization : Test 1X, 5X, and 10X concentrations in triplicate to identify non-linear responses (e.g., jasmonic acid synergy) .
  • Standardized assays : Use identical insect species per trial to control for biological variability. Normalize data to untreated controls .
  • Mechanistic studies : Combine RNA sequencing with phytohormone profiling to distinguish BTD-specific pathways from background noise.

Q. Q5. How do electronic modifications in BTD-based polymers enhance organic solar cell performance?

Methodology :

  • Copolymer design : Integrate electron-deficient BTD units into donor polymers (e.g., PCDTBT) to lower LUMO levels, improving exciton dissociation .
  • Morphology control : Use solvent additives (e.g., 1,8-diiodooctane) to optimize bulk heterojunction nanoscale phase separation .
  • Stability testing : Accelerate degradation under UV/heat and monitor PCE retention. Fluorinated BTD derivatives show >80% stability after 500 hours .

Q. Experimental Design & Data Analysis

Q. Q6. How to design experiments for studying BTD’s photobehavior in hydrogen-bonded frameworks (HOFs)?

Methodology :

  • Sample preparation : Synthesize BTD-carboxylic acid derivatives and grow single crystals via slow evaporation .
  • Time-resolved spectroscopy : Use femtosecond transient absorption to track excited-state dynamics (e.g., intersystem crossing in HOFs vs. monomers) .
  • Theoretical validation : Compare experimental spectra with TD-DFT simulations to assign electronic transitions .

Q. Q7. What safety protocols are essential for handling BTD in laboratory settings?

Methodology :

  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid long-term storage due to instability risks .
  • PPE : Use nitrile gloves, goggles, and fume hoods during synthesis. For spills, neutralize with inert absorbents (e.g., vermiculite) .
  • Disposal : Treat waste with 10% sodium hydroxide before incineration to minimize sulfur oxide emissions .

Q. Emerging Applications

Q. Q8. Can BTD derivatives be tailored for dual-functional photocatalysis (e.g., pollutant degradation and Cr(VI) reduction)?

Methodology :

  • Material engineering : Anchor BTD units onto g-C3N4/Fe2O3 composites to create Z-scheme heterojunctions. Validate via ESR for active radical species (•OH, •O2<sup>−</sup>) .
  • Performance metrics : Measure tetracycline degradation kinetics (pseudo-first-order model) and Cr(VI) reduction efficiency (atomic absorption spectroscopy) .

Properties

IUPAC Name

2,1,3-benzothiadiazole
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InChI

InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-9-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PDQRQJVPEFGVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4N2S
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DSSTOX Substance ID

DTXSID3059767
Record name 2,1,3-Benzothiadiazole
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Molecular Weight

136.18 g/mol
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CAS No.

273-13-2
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Synthesis routes and methods

Procedure details

A mixture of 4,7-dibromobenzo[2,1,3]thiadiazole (13.2 g, 45 mmol), 4-(N,N-diphenylamino)phenylboronic acid (30.0 g, 104 mmol), a solution of sodium carbonate (21.2 g, 200 mmol) in water (80 mL), tetrakis(triphenylphosphine)palladium(0) (5.0 g, 4.3 mmol), n-butanol (800 mL), and toluene (400 mL) was stirred under argon and heated at 100° C. for 20 hours. After cooling to room temperature, the mixture was diluted with water (600 mL) and stirred for 2 hours. Finally, the reaction mixture was extracted with toluene (2 L), and the volatiles were removed under reduced pressure. The residue was chromatographed using silica gel and hexane/dichloromethane (1:1) as an eluent to give 26.96 g (43.3 mmol, 96%) of 4,7-bis[(N,N-diphenylamino)phenyl)]benzo[2,1,3]thiadiazole (Intermediate M).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 12770152
CID 12770152
2,1,3-Benzothiadiazole
CID 12770152
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CID 12770152
2,1,3-Benzothiadiazole
CID 12770152
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CID 12770152
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CID 12770152
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